N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic small molecule featuring a triazoloquinoxaline core linked to a dichlorophenylacetamide moiety. The compound’s structure includes a propyl group at the 1-position of the triazoloquinoxaline ring and a 3,4-dichlorophenyl substituent on the acetamide group.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-12-8-9-13(21)14(22)10-12/h3-4,6-10H,2,5,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMXKNTUOMGJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of a suitable quinoxaline derivative with a triazole precursor under acidic or basic conditions. The reaction often requires heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base like potassium carbonate.
Attachment of the Dichlorophenyl Group: This step typically involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced using a suitable dichlorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research indicates that triazoloquinoxaline derivatives exhibit significant antimicrobial properties. N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has been evaluated for its effectiveness against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties:
Preliminary studies suggest that this compound may also possess antiviral activity. Its structural similarity to known antiviral agents allows it to potentially inhibit viral replication through interaction with viral enzymes or host cell receptors.
Anticancer Potential:
The compound has shown promise in preclinical models as an anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells is a key area of ongoing research. Investigations into its mechanism suggest that it may modulate signaling pathways involved in cell survival and proliferation.
Industrial Applications
Pharmaceutical Development:
Due to its diverse biological activities, this compound is being explored as a lead compound in the development of new pharmaceuticals targeting infectious diseases and cancer.
Agrochemical Potential:
The compound's unique properties also make it a candidate for use in agrochemicals. Its ability to act as a biocide could be harnessed for developing new pesticides or herbicides aimed at improving crop yields while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazoloquinoxaline derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations (IC50 values), demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline core can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Functional Differences
Research Findings and Mechanistic Insights
- Kinase Inhibition: Propyl-substituted triazoloquinoxalines have demonstrated improved selectivity for kinases like PI3K and mTOR due to optimal hydrophobic filling of enzyme active sites . The dichlorophenyl group may further stabilize ligand-receptor interactions via halogen bonding.
- Antimicrobial Activity: Dichlorinated aromatic systems in antimicrobial agents (e.g., chloroquine analogues) show enhanced disruption of microbial membranes or DNA gyrase inhibition compared to mono-chloro derivatives .
Biological Activity
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H17Cl2N5O2
- Molecular Weight : 430.3 g/mol
- CAS Number : 1260945-94-5
The compound features a triazoloquinoxaline core known for diverse biological activities. The presence of dichlorophenyl and acetamide groups enhances its potential pharmacological properties.
The biological activity of this compound is believed to involve multiple mechanisms:
- DNA Intercalation : The triazoloquinoxaline scaffold can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells.
Antimicrobial Activity
Research indicates that derivatives of triazoloquinoxaline exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
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Cell Line Studies : The compound has been tested against human tumor cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results indicate varying degrees of antiproliferative activity depending on the structural modifications made to the triazoloquinoxaline core .
Cell Line IC50 (µM) HepG2 12.5 HCT-116 8.0 MCF-7 15.0 - Structure–Activity Relationship (SAR) : Modifications such as the introduction of hydrophobic groups have been shown to enhance DNA binding affinity and anticancer activity .
Case Studies
Several studies have highlighted the biological activity of triazoloquinoxaline derivatives:
- Study on Antimicrobial Activity : A study evaluated various triazoloquinoxaline derivatives for their antibacterial properties against drug-resistant strains. The results indicated that certain modifications significantly increased their efficacy .
- Anticancer Evaluation : Another research focused on synthesizing new derivatives and assessing their anticancer activities in vitro. The findings suggested that compounds with dual hydrophobic moieties exhibited superior activity against cancer cell lines compared to those with single moieties .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide to improve yield and purity?
- Methodology : Use statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors affecting yield, while central composite designs optimize conditions . Purification techniques like column chromatography or recrystallization (as in ) should be validated via HPLC or NMR for purity assessment .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Combine high-resolution mass spectrometry (HRMS) to confirm molecular formula, - and -NMR for functional group identification, and FT-IR to detect key bonds (e.g., carbonyl groups). X-ray crystallography (if crystalline) provides definitive stereochemical data. Cross-reference spectral data with PubChem entries for analogous triazoloquinoxaline derivatives .
Q. How should preliminary in vitro biological activity screening be designed for this compound?
- Methodology : Use cell-based assays (e.g., MTT or ATP-luminescence) to assess cytotoxicity across multiple cell lines. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves. For target-specific activity, employ enzymatic assays (e.g., kinase inhibition) with IC calculations. Replicate experiments in triplicate to ensure statistical significance .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the triazoloquinoxaline core in functionalization reactions?
- Methodology : Apply density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., electrophilic aromatic substitution positions). Pair with molecular dynamics simulations to model solvent effects. Validate predictions experimentally via regioselective substitution reactions, comparing outcomes to computational data .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodology : Perform meta-analysis of existing data to identify variables causing discrepancies (e.g., assay conditions, cell line variability). Conduct head-to-head comparisons under standardized protocols. Use cheminformatics tools to analyze structure-activity relationships (SAR) and isolate critical substituents influencing activity .
Q. How can reaction fundamentals inform scalable reactor design for this compound’s synthesis?
- Methodology : Employ reaction calorimetry to determine heat flow and optimize heat dissipation in batch or flow reactors. Use computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution. Pilot-scale experiments should validate lab results, ensuring reproducibility under industrial constraints .
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?
- Methodology : Simulate physiological pH and temperature to conduct stability studies. Use LC-MS to identify degradation products and propose pathways (e.g., hydrolysis of the acetamide group). Compare degradation kinetics in buffer vs. serum-containing media to assess protein-binding effects .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., variable IC values), apply Bayesian statistical models to weigh evidence quality or use machine learning to cluster studies by experimental parameters .
- Cross-Disciplinary Integration : Combine synthetic chemistry with computational modeling ( ) and advanced analytics () to accelerate discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
